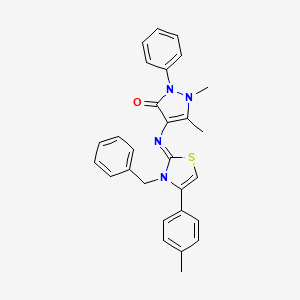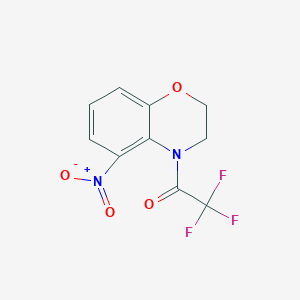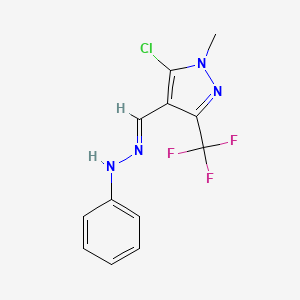
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural Characterization and Synthesis
Synthesis and Crystal Structure : The compound is synthesized via condensation reactions and has been structurally characterized, indicating that with the exception of the phenyl group bonded directly to the pyrazole ring, the non-H atoms are nearly coplanar. This provides a foundation for understanding its chemical behavior and potential for further chemical modifications (Trilleras et al., 2014).
Chemical Reactivity and Applications : The compound serves as a versatile intermediate in the synthesis of novel heterocyclic systems, demonstrating its potential in creating a variety of synthetically useful and novel heterocyclic compounds. Its reactivity has been explored through various chemical reactions, showing its utility in synthesizing antimicrobial agents and other biologically active compounds (Gouda et al., 2016).
Potential Biological Activities
Antimicrobial Activities : Derivatives of the compound have shown a broad spectrum of antimicrobial activities, indicating their potential as antimicrobial agents. This includes the synthesis of new series of derivatives via the Vilsmeier–Haack reaction approach, which displayed moderate to good antimicrobial and antioxidant activities (Bhat et al., 2016).
Antioxidant Properties : The compound and its derivatives have also been investigated for their antioxidant properties, contributing to the development of compounds with potential health benefits. This includes the design and synthesis of new derivatives showing moderate to excellent antioxidant activities, further supporting their utility in medicinal chemistry (Prabakaran et al., 2015).
Advanced Applications
Fluorescence and Sensing : Some derivatives containing the pyrazole moiety have been found to exhibit bright fluorescence, making them of interest for sensing applications, especially in detecting acidic environments. This demonstrates the compound’s potential in the development of fluorescent dyes and sensors for various applications (Wrona-Piotrowicz et al., 2022).
Structural and Theoretical Investigations : Theoretical studies complement experimental findings, offering insights into the electronic structure and potential reactivity of the compound and its derivatives. This includes detailed NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction studies, aiding in the design of new compounds with desired properties (Viveka et al., 2016).
Propriétés
IUPAC Name |
N-[(E)-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N4/c1-20-11(13)9(10(19-20)12(14,15)16)7-17-18-8-5-3-2-4-6-8/h2-7,18H,1H3/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZWRMFJZWAPEU-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NNC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/NC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



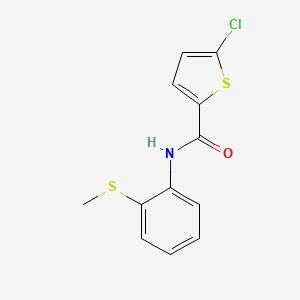
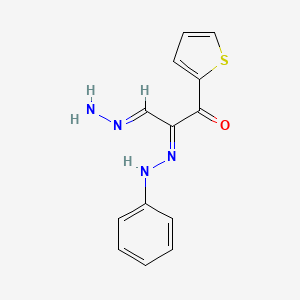
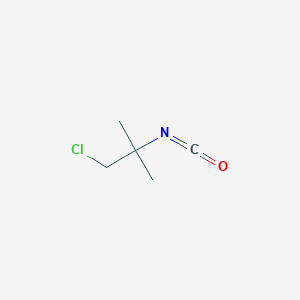
![3,4-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2729021.png)
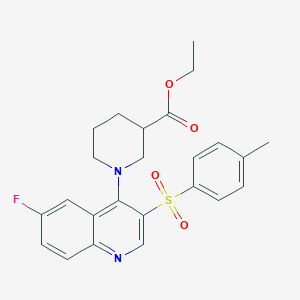

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methoxybenzamide](/img/structure/B2729029.png)
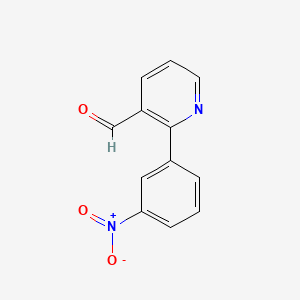
![4-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2729031.png)

